Diethyl cyclopentane-1,3-dicarboxylate
CAS No.:
Cat. No.: VC20147085
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O4 |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | diethyl cyclopentane-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | JQQVLBVQBKQHGD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCC(C1)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Diethyl cyclopentane-1,3-dicarboxylate belongs to the class of dicarboxylic acid esters. Its IUPAC name, diethyl cyclopentane-1,3-dicarboxylate, reflects the substitution pattern on the cyclopentane backbone. The canonical SMILES representation \text{CCOC(=O)C1CCC(C1)C(=O)OCC delineates the ester functionalities at positions 1 and 3, with the cyclopentane ring adopting a non-planar conformation due to steric strain .
Table 1: Key Identifiers of Diethyl Cyclopentane-1,3-Dicarboxylate
| Property | Value |
|---|---|
| CAS Number | 14277-18-0 |
| Molecular Formula | |
| Molar Mass | 214.26 g/mol |
| InChI Key | JQQVLBVQBKQHGD-UHFFFAOYSA-N |
| Storage Conditions | Room temperature |
Physicochemical Properties
The compound is a colorless to pale-yellow liquid at room temperature, with moderate solubility in polar organic solvents such as ethanol and acetone. Its density and boiling point remain unspecified in available literature, but analogous cyclopentane esters typically exhibit boiling points between 200–250°C under reduced pressure . The ester groups confer hydrophobicity, limiting aqueous solubility but enhancing compatibility with non-polar reaction media.
Synthesis and Manufacturing
Esterification of Cyclopentane-1,3-Dicarboxylic Acid
The primary synthetic route involves acid-catalyzed esterification of cyclopentane-1,3-dicarboxylic acid with excess ethanol:
Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, with reaction temperatures maintained at 60–80°C to balance kinetics and thermal stability. A Dean-Stark trap facilitates azeotropic removal of water, shifting equilibrium toward ester formation.
Yield Optimization Strategies
Industrial-scale production employs a 4:1 molar ratio of ethanol to dicarboxylic acid, achieving yields exceeding 85%. Recent advances explore ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) to enhance recyclability and reduce waste.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst Concentration | 5–10 mol% HSO |
| Reaction Time | 6–8 hours |
Reactivity and Functional Transformations
Hydrolysis to Dicarboxylic Acid
Under basic conditions (e.g., NaOH/HO), the ester undergoes saponification to regenerate cyclopentane-1,3-dicarboxylic acid:
This reaction is critical for recycling intermediates or modifying downstream products.
Transesterification
Methanol or longer-chain alcohols displace ethoxy groups in the presence of Ti(OiPr), yielding mixed esters for tailored solubility profiles. For example:
Nucleophilic Additions
The electron-deficient carbonyl carbons participate in Grignard reactions, forming tertiary alcohols upon quenching. Such transformations expand utility in alkaloid and terpene synthesis.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s rigidity and bifunctional reactivity make it a precursor to cyclopentane-based drugs. For instance, derivatives exhibit promise as protease inhibitors in antiviral therapies.
Polymer Chemistry
Copolymerization with ε-caprolactam yields polyamides with enhanced thermal stability, suitable for automotive components.
Specialty Chemicals
Functionalization via Claisen condensation produces β-keto esters, key intermediates in fragrances and flavorants .
Research Frontiers and Challenges
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective routes to cyclopentane dicarboxylates using chiral Lewis acids, though diastereomeric excess remains suboptimal (<70%).
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis and photocatalytic esterification are under investigation to minimize environmental impact.
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